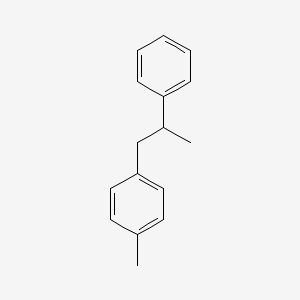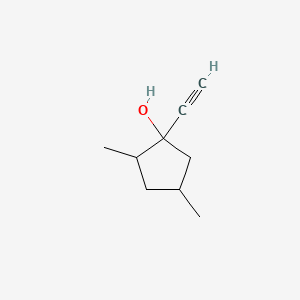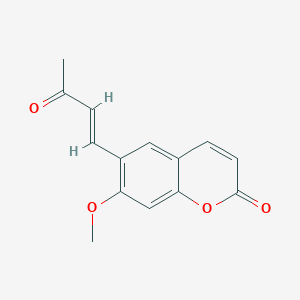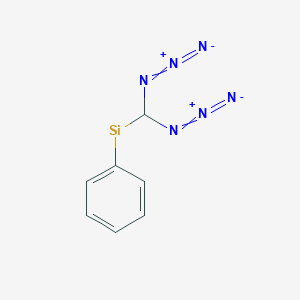
1-Methyl-4-(2-phenylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-phenylpropyl)benzene, also known as 4-(β-Methylphenethyl)toluene, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, characterized by a methyl group and a phenylpropyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylpropyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. This process involves the reaction of toluene with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(2-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to reduce the aromatic ring or side chains.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid (HNO3), sulfuric acid (H2SO4), AlCl3 catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic rings or side chains.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-phenylpropyl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of pharmaceuticals, agrochemicals, and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-phenylpropyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity. Additionally, the presence of functional groups such as methyl and phenylpropyl can modulate its reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(2-propenyl)benzene: Similar structure but with a propenyl group instead of a phenylpropyl group.
1-Ethenyl-4-(2-methylpropyl)benzene: Contains an ethenyl group and a methylpropyl group.
1-Methyl-4-(1-methyl-2-propenyl)benzene: Features a methyl and a propenyl group.
Uniqueness: 1-Methyl-4-(2-phenylpropyl)benzene is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H18 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
InChI-Schlüssel |
FGENDPZUDMGZES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















